

Technical Support Center: Recrystallization of 2-Nitro-p-cresol

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Compound of Interest

Compound Name: 4-Methyl-2-nitrophenol

Cat. No.: B7767295

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This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-nitro-p-cresol via recrystallization. It is designed to offer both foundational protocols and in-depth troubleshooting advice, ensuring scientific integrity and practical applicability in a laboratory setting.

I. Foundational Principles of 2-Nitro-p-cresol Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The underlying principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.^{[1][2][3][4][5]} For 2-nitro-p-cresol, a nitrophenol compound, its polarity dictates the choice of suitable solvents.^[6] The ideal solvent will dissolve 2-nitro-p-cresol readily at an elevated temperature but poorly at lower temperatures.^{[1][7]} This temperature-dependent solubility allows for the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.^{[2][3]}

A. Key Physicochemical Properties of 2-Nitro-p-cresol

A thorough understanding of the physical and chemical properties of 2-nitro-p-cresol is paramount for developing a successful recrystallization protocol.

Property	Value	Source
Molecular Formula	C ₇ H ₇ NO ₃	[8]
Molecular Weight	153.14 g/mol	[8]
Appearance	Yellow to brownish crystalline powder or solid	[9][10]
Melting Point	32-35 °C (may be lower if impure)	[9]
Solidification Point	25-29 °C	[8]
Water Solubility	2.26 g/L (predicted)	[6]
pKa (Strongest Acidic)	6.8 (predicted)	[6]

B. Solvent Selection Strategy

The "like dissolves like" principle is a useful starting point.[11] 2-Nitro-p-cresol, with its polar hydroxyl and nitro groups, is a moderately polar molecule.[6] Therefore, solvents with moderate to high polarity are generally good candidates.

Criteria for an Ideal Recrystallization Solvent:

- High solubility at elevated temperatures: The solvent should readily dissolve the 2-nitro-p-cresol when heated.[1][7]
- Low solubility at room or lower temperatures: Upon cooling, the compound should precipitate out of the solution to allow for high recovery.[1][7]
- Inertness: The solvent must not react with 2-nitro-p-cresol.[1][2]
- Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[11]
- Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the melting point of 2-nitro-p-cresol to prevent "oiling out".[11]

- Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures.[7]

Recommended Solvents for Initial Screening:

- Single Solvents: Ethanol, methanol, water, toluene, and hexane.[11][12][13]
- Mixed Solvents (Co-solvents): Ethanol/water, acetone/water, ethyl acetate/hexane.[7][11][13]
A mixed solvent system is often effective when no single solvent meets all the criteria. One solvent readily dissolves the compound, while the other (the anti-solvent) is one in which the compound is poorly soluble.[11]

II. Experimental Protocol: Recrystallization of 2-Nitro-p-cresol

This protocol provides a step-by-step methodology for the purification of 2-nitro-p-cresol. Safety First: Always handle 2-nitro-p-cresol in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[8][14] It is harmful if swallowed, inhaled, or absorbed through the skin.[10][15]

Step 1: Solvent Selection

- Place a small amount (e.g., 50-100 mg) of the crude 2-nitro-p-cresol into separate test tubes.
- Add a small volume (e.g., 1 mL) of a candidate solvent to each test tube at room temperature.
- Observe the solubility. If the compound dissolves completely at room temperature, the solvent is likely too good and will result in poor recovery.[11]
- For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube in a water bath.
- The ideal solvent will dissolve the compound completely upon heating.
- Allow the hot solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

Step 2: Dissolution

- Place the crude 2-nitro-p-cresol in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating the flask on a hot plate with stirring. Use a boiling stick or magnetic stir bar to ensure even heating.
- Add the minimum amount of hot solvent required to completely dissolve the solid.^[11] An excess of solvent will reduce the final yield.^[16]

Step 3: Hot Filtration (if necessary)

- If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
- Slightly dilute the hot solution with a small amount of additional hot solvent to prevent crystallization during filtration.^[11]
- Filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

Step 4: Crystallization

- Allow the hot, clear filtrate to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.^{[5][17]}
- Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.^[3]

Step 5: Isolation and Washing

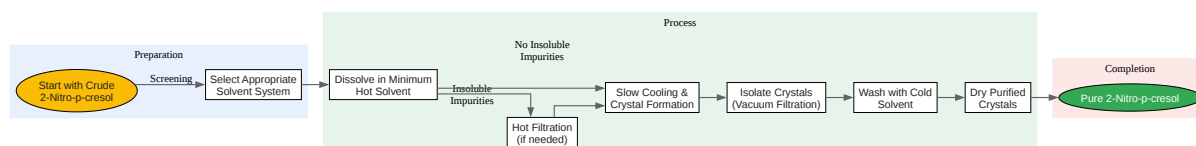
- Collect the crystals by vacuum filtration using a Büchner funnel.^[3]
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.^[3]

Step 6: Drying

- Dry the crystals by continuing to draw air through the Büchner funnel.^[3]

- For a more thorough drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.

Workflow Diagram



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Caption: Recrystallization workflow for 2-nitro-p-cresol.

III. Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2-nitro-p-cresol in a question-and-answer format.

Q1: No crystals are forming, even after cooling in an ice bath. What should I do?

- A1: This is a common problem and often indicates that the solution is not supersaturated.^[16]
 - Too much solvent: You may have added too much solvent during the dissolution step.^[16] To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.^[17]
 - Induce crystallization: If reducing the solvent volume is ineffective, you can try to induce crystallization by:

- Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[\[3\]](#)[\[17\]](#) This creates a rough surface that can promote nucleation.
- Seeding: Add a "seed crystal" of pure 2-nitro-p-cresol to the solution.[\[1\]](#)[\[17\]](#) This provides a template for crystal growth.

Q2: The compound "oiled out" instead of forming crystals. How can I fix this?

- A2: "Oiling out" occurs when the solute precipitates as a liquid instead of a solid.[\[16\]](#)[\[17\]](#)[\[18\]](#) This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the compound is highly impure, leading to a significant melting point depression.
[\[16\]](#)[\[17\]](#)
 - Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly.[\[16\]](#)[\[17\]](#)
 - Change the solvent system: If the problem persists, a different solvent or solvent pair with a lower boiling point may be necessary.

Q3: The recrystallization resulted in a very low yield. What went wrong?

- A3: A poor yield can be attributed to several factors.
 - Excess solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor.[\[16\]](#)[\[17\]](#)
 - Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost with the insoluble impurities.
 - Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize the precipitation of the product.
 - Washing with warm solvent: Washing the crystals with solvent that is not ice-cold will dissolve some of the product.

Q4: The crystals formed very quickly and appear as a fine powder. Are they pure?

- A4: Rapid crystallization, often called "crashing out," can trap impurities within the crystal lattice, reducing the effectiveness of the purification.^[17]
 - Slow down the cooling: To obtain purer, larger crystals, the rate of cooling should be slow.^[5] Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
 - Use more solvent: Re-dissolve the solid in additional hot solvent and allow it to cool more slowly.^[17] While this may slightly decrease the yield, it will improve the purity.

Q5: The purified 2-nitro-p-cresol is still colored. How can I decolorize it?

- A5: If the color is due to impurities, activated carbon (charcoal) can be used.
 - After dissolving the crude product in the hot solvent, add a small amount of activated carbon to the solution.
 - Boil the solution for a few minutes. The colored impurities will adsorb to the surface of the carbon.
 - Perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize.^[4]

IV. Frequently Asked Questions (FAQs)

Q: What is the best single solvent for recrystallizing 2-nitro-p-cresol?

A: While the ideal solvent should be determined experimentally, ethanol or a mixture of ethanol and water is often a good starting point for moderately polar compounds like 2-nitro-p-cresol.^[11]

Q: Can I use a rotary evaporator to remove excess solvent?

A: Yes, a rotary evaporator is an efficient way to remove excess solvent if you have added too much.^[16] This allows for recovery of the compound so that the recrystallization can be attempted again.

Q: How do I know if my recrystallized product is pure?

A: The purity of the recrystallized 2-nitro-p-cresol can be assessed by its melting point. A pure compound will have a sharp melting point over a narrow range (typically 1-2 °C). Impurities will cause the melting point to be depressed and broaden the range. Comparing the experimental melting point to the literature value is a good indicator of purity.

Q: What are the primary safety concerns when working with 2-nitro-p-cresol?

A: 2-Nitro-p-cresol is toxic and can be harmful if inhaled, ingested, or absorbed through the skin.^{[14][15]} It is also an irritant to the eyes, skin, and respiratory system.^[10] Always work in a fume hood and wear appropriate PPE.^{[8][14]} In case of contact, wash the affected area thoroughly with soap and water and seek medical attention.^[8]

V. References

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